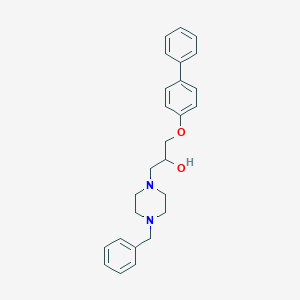
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPOP is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The compound '1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol' can be synthesized using a multi-step reaction pathway. The synthesis involves the reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol, followed by the reaction of the resulting product with 4-bromodiphenyl ether. The final step involves the reduction of the resulting compound to obtain the desired product.
Starting Materials
4-benzylpiperazine, 4-bromophenylpropan-2-ol, 4-bromodiphenyl ether, reducing agent
Reaction
Step 1: Reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol in the presence of a suitable solvent and base to obtain the intermediate product., Step 2: Reaction of the intermediate product with 4-bromodiphenyl ether in the presence of a suitable solvent and base to obtain the desired product., Step 3: Reduction of the resulting compound using a suitable reducing agent to obtain the final product.
Mechanism Of Action
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, an enzyme that catalyzes the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects.
Biochemical And Physiological Effects
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have several biochemical and physiological effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol can increase the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to reduce oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has several advantages for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological conditions. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is also relatively stable and can be easily synthesized in the lab. However, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has some limitations for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol. One potential direction is to study the effects of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol on other monoamine oxidase isoforms such as MAO-A. Another potential direction is to investigate the potential clinical applications of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, future studies could focus on optimizing the synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol and developing more effective delivery methods for animal studies. Overall, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a promising compound that has the potential to make significant contributions to scientific research in the future.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields such as neuroprotection, antidepressant, and antiparkinsonian agents. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to protect dopaminergic neurons from oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have antidepressant effects by increasing the levels of dopamine and serotonin in the brain.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUMLRYSZTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

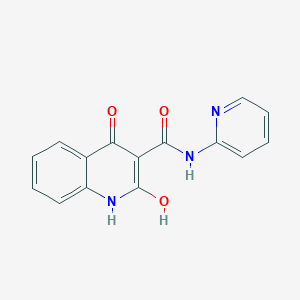
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
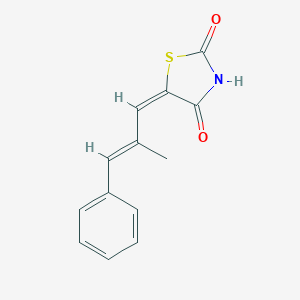
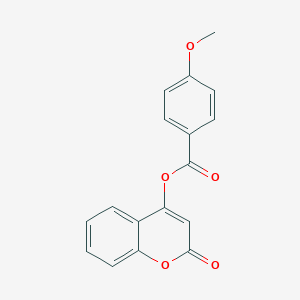
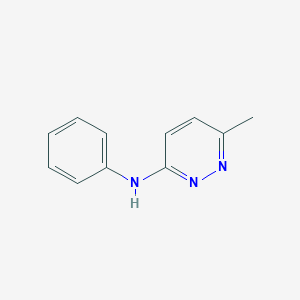
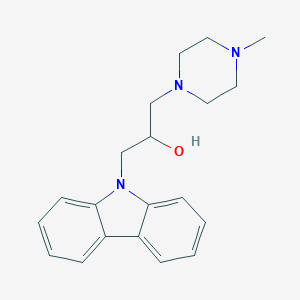
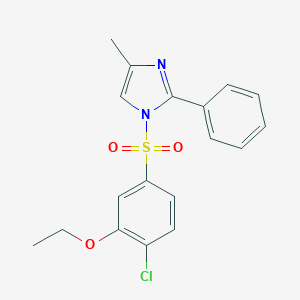
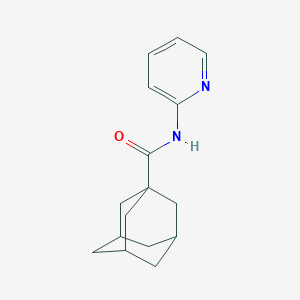
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
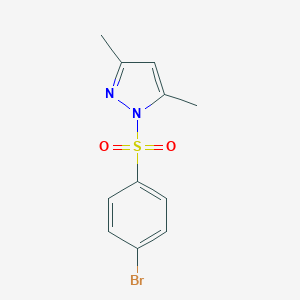
amine](/img/structure/B351587.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)